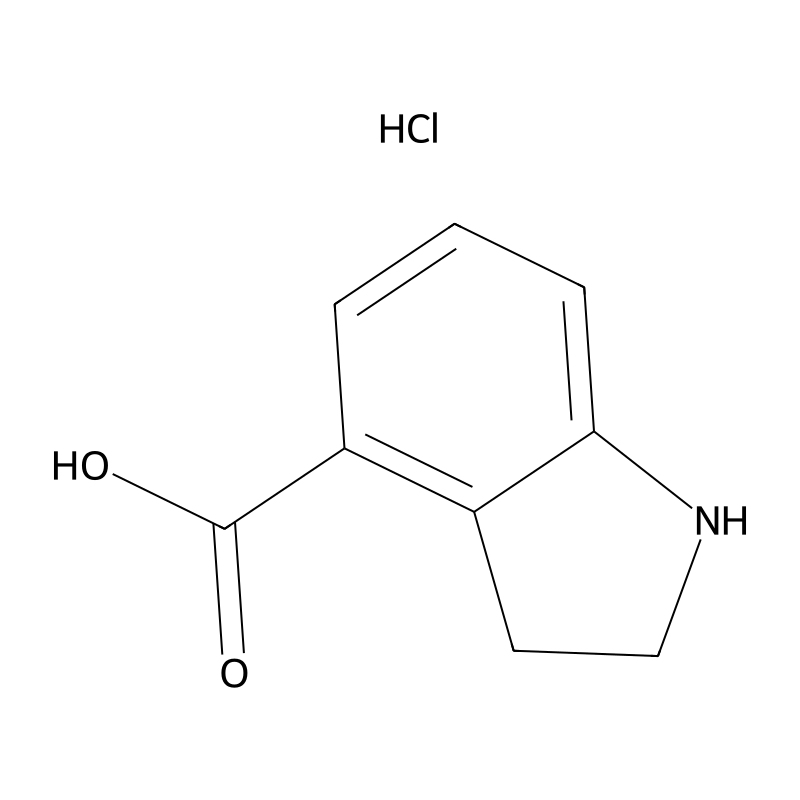Indoline-4-carboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Drug Discovery
- Histamine H3 receptor antagonists: ICA hydrochloride serves as a starting material for synthesizing substituted indole derivatives that act as antagonists for the histamine H3 receptor. These antagonists are being explored for their potential in treating neurological disorders like sleep-wake disturbances and Alzheimer's disease [].
- 15-lipoxygenase-1 (15-LOX-1) inhibitors: Research suggests that ICA hydrochloride can be a valuable precursor for the development of potent and selective inhibitors of 15-LOX-1, an enzyme linked to inflammation. These inhibitors hold promise for treating various inflammatory conditions.
- Hedgehog pathway modulators: ICA hydrochloride can be used to synthesize inhibitors of Gli1, a transcription factor in the Hedgehog signaling pathway. The Hedgehog pathway plays a role in embryonic development and certain cancers, and modulating this pathway is of interest for cancer research [].
- Antiviral agents: ICA hydrochloride has been explored as a starting material for the synthesis of pyridinyl carboxylates, which exhibit inhibitory activity against SARS-CoV 3CL protease, a potential target for developing antiviral drugs.
Other Research Applications
- Ligand development: ICA hydrochloride can be a useful precursor for synthesizing substituted bipiperidinylmethyl amides, which act as ligands for the CCR3 membrane receptor. The CCR3 receptor is involved in the immune system, and these ligands hold potential for developing immunomodulatory drugs [].
- Histone deacetylase (HDAC) inhibitors: ICA hydrochloride can be used to create indole amide hydroxamic acids, which have been investigated for their potent inhibitory activity against HDACs. HDACs are enzymes involved in gene regulation, and HDAC inhibitors are of interest for cancer research [].
Indoline-4-carboxylic acid hydrochloride is a derivative of indoline, characterized by the presence of a carboxylic acid group at the 4-position of the indoline ring. This compound is notable for its structural features that contribute to its unique chemical and biological properties. Indoline itself is a bicyclic compound formed from a benzene ring fused to a pyrrole ring, which imparts significant reactivity and versatility in chemical synthesis. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in both research and industry.
As with any new compound, proper safety precautions should be taken when handling ICA hydrochloride. Since it is derived from ICA, some safety considerations can be gleaned from the parent compound. ICA has been classified as a mild irritant []. HCl, the other component, is a strong acid and can cause severe skin burns and eye damage. Therefore, ICA hydrochloride should likely be handled with similar precautions, including the use of personal protective equipment like gloves, goggles, and a fume hood.
- Electrophilic Substitution: The indoline structure allows for electrophilic aromatic substitution reactions, particularly at the 3-position of the ring, which is more reactive than the 2-position due to resonance stabilization of the resulting cation .
- Decarboxylation: Under certain conditions, the carboxylic acid group can undergo decarboxylation, leading to the formation of indoline derivatives .
- Reduction Reactions: Indoline derivatives can be reduced using various reagents. For instance, strong reducing agents can convert the carboxylic acid to an alcohol or further reduce the indoline structure itself .
Indoline-4-carboxylic acid hydrochloride exhibits a range of biological activities. Research has indicated that compounds with indoline structures may possess anti-inflammatory and anticancer properties. Specifically, derivatives of indoline have been shown to inhibit certain cancer cell lines, suggesting potential as therapeutic agents in oncology . Additionally, some studies have linked indoline compounds to neuroprotective effects and modulation of neurotransmitter systems .
Several methods exist for synthesizing indoline-4-carboxylic acid hydrochloride:
- Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to yield indole derivatives .
- Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving appropriate precursors that contain both an amine and a carboxylic acid group .
- Metal-Catalyzed Reactions: Transition metal-catalyzed methods have been developed for more efficient synthesis, allowing for greater control over reaction conditions and yields .
Indoline-4-carboxylic acid hydrochloride finds applications in various fields:
- Pharmaceuticals: Due to its biological activity, it is explored as a lead compound in drug development, particularly in treatments targeting cancer and neurological disorders.
- Dyes and Pigments: The compound's structural features make it suitable for use in dye chemistry, contributing color properties essential for textiles and other materials.
- Chemical Research: It serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecular structures.
Studies on the interactions of indoline-4-carboxylic acid hydrochloride with biological targets have revealed its potential binding capabilities with various proteins and enzymes. For instance, its ability to inhibit specific kinases involved in cancer progression has been documented, indicating its role as a molecular probe in understanding cellular signaling pathways . Furthermore, interaction studies have shown that it can modulate neurotransmitter receptors, suggesting implications for neurological applications.
Indoline-4-carboxylic acid hydrochloride shares structural similarities with several other compounds, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Indole-4-carboxylic acid | Indole derivative | Lacks the nitrogen atom in the ring; more stable. |
| Isoindole-4-carboxylic acid | Isoindole derivative | Different fusion pattern; distinct reactivity. |
| Quinoline-4-carboxylic acid | Quinoline derivative | Contains a nitrogen atom outside the fused ring; different biological activity profile. |
| Tryptophan | Amino acid | Natural amino acid; involved in protein synthesis; has different metabolic pathways. |
Indoline-4-carboxylic acid hydrochloride is unique due to its specific position of substitution on the indoline framework, which influences its reactivity and biological interactions compared to these similar compounds.
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








